These reactions are essential for understanding the peptide's stability and reactivity in biological systems.
Peptides composed of these amino acids often exhibit a range of biological activities:
The specific biological activities of this compound would require empirical studies to elucidate its exact functions.
Synthesis of this peptide can be accomplished through several methods:
Each method has its advantages and limitations regarding yield, purity, and scalability.
The applications of this peptide may include:
Further research would help clarify its specific applications based on empirical data.
Interaction studies typically focus on how peptides interact with various biological molecules:
Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.
Similar compounds include:
Compound Name | Unique Features |
---|---|
H-Asn-Ser-Ser-Asn-Tyr-Cys(1)-Cys(2)-Glu-Leu-Cys(3)-Cys(1)-Asn-Pro-Ala-Cys(2)-Thr-Gly-Cys(3)-Tyr-OH | Multiple cysteine residues allow for extensive disulfide bonding. |
H-Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr-OH | Contains more cysteine residues but fewer unique amino acids. |
H-Cys-Ser-Asn-Leu-Ser-Thr-Cys-Val-Leu-Gly-Lys-Leu | More emphasis on leucine and valine; fewer functional groups. |
H-Asn-Thr-Asp-Pro-Glu-Gln-Cys(1)-Lys-Val-Met-Cys(2) | Contains aspartic acid and lysine; different charge characteristics. |
This comparison highlights the unique structural features of H-Asn-Ser-Ser-Asn-Tyr-Cys(1)-Cys(2)-Glu-Leu-Cys(3)-Cys(1)-Asn-Pro-Ala-Cys(2)-Thr-Gly-Cys(3)-Tyr-OH that may confer distinct biological properties compared to similar peptides.